Silandrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

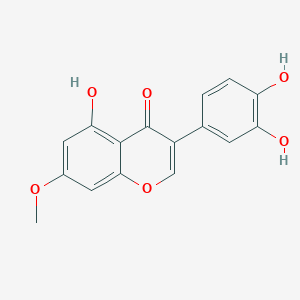

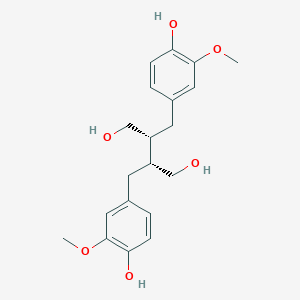

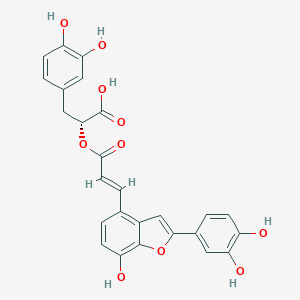

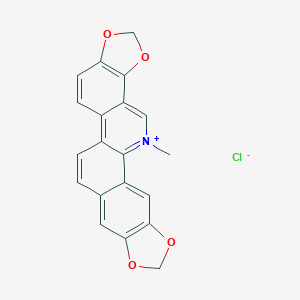

Silandrin belongs to the class of organic compounds known as flavonolignans . These are non-conventional lignans derived from flavonoids and are characterized by a p-dioxin ring substituted at one carbon atom by a C3C6 (phenylpropan) group and fused to the B-ring of the 2-phenylchromene moiety .

Synthesis Analysis

Flavonolignans, including Silandrin, are found in Silybum marianum (milk thistle) and are produced from milk thistle fruits by extraction with polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The flavonoid part of the flavonolignan molecule is usually taxifolin, naringenin, chrysoeriol, eriodictyol, tricin, luteolin, apigenin, or quercetin .Molecular Structure Analysis

The molecular formula of Silandrin is C25H22O9 . It has an average mass of 466.437 Da and a monoisotopic mass of 466.126373 Da .Chemical Reactions Analysis

The specific activities of the respective diastereomers of flavonolignans and also the enantiomers of their 2,3-dehydro derivatives have been demonstrated in 3D anisotropic systems typically represented by biological systems .Physical And Chemical Properties Analysis

Silandrin is soluble in water, with a solubility of 34.17 mg/L at 25 °C .科学研究应用

结构鉴定

- The structure of Silandrin, a flavanolignan from Silybum marianum, has been established through spectroscopic investigations and chemical transformation. This compound, along with silymonin, plays a significant role in scientific research due to their unique structural properties (Szilági et al., 1981).

合成和抗肝毒活性

- Silandrin已经以外消旋形式合成,并表现出显著的抗肝毒活性。这种从易得材料如咖啡酸乙酯和辛芬醇合成的方法突显了它在肝保护疗法中的潜力 (Antus et al., 1993).

抗氧化性质

- 从Silybum marianum中分离出的Silandrin变体(-)-isosilandrin,表现出比(+)-silybin更强的抑制人类多形核白细胞释放超氧阴离子的活性,表明其作为抗氧化剂的潜力 (Samu et al., 2004).

对癌细胞的细胞毒性

- 对Silandrin进行改造以制备衍生物,已被探索其对癌细胞的细胞毒性。这项研究对于利用黄酮木脂素类化合物开发新的癌症治疗方法至关重要 (Maihesuti et al., 2021).

探索生物合成途径

- 对Silybum marianum的白花变种的研究为了解类似Silandrin的黄酮木脂素的生物合成提供了见解。了解这些生物合成途径对于开发这些化合物的新型合成方法至关重要 (Nyiredy et al., 2008).

未来方向

Research on flavonolignans, including Silandrin, is ongoing. Future directions may include exploring potential drugs against viruses, such as SARS-CoV-2 . The development of technologies related to the recording of movement, such as immersive virtual reality, is also of high importance for other branches of science, including psychology .

属性

CAS 编号 |

70815-32-6 |

|---|---|

产品名称 |

Silandrin |

分子式 |

C25H22O9 |

分子量 |

466.4 g/mol |

IUPAC 名称 |

(2S)-5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3/t19-,23+,25+/m0/s1 |

InChI 键 |

CRPGUMMYQABYES-DNVKUUNQSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

规范 SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

熔点 |

234-236°C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)